![molecular formula C14H20N2O5S B5802778 N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves complex reactions that can include steps like oxidation, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes can be influenced by the use of specific reagents or catalysts, leading to the formation of various sulfonamide derivatives through mechanisms such as the Arbuzov rearrangement, where reactive intermediates rearrange to form the desired product. A notable method involves the reaction of diorganotin oxides with dimethyl sulfite under reflux conditions, leading to methoxydiorganotin methanesulfonates, which further react to yield the sulfonamide derivatives (Narula et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals a range of interactions and conformations that are key to understanding their chemical behavior. Studies often utilize spectroscopic methods like NMR and X-ray crystallography to elucidate these structures. For instance, the structural analysis of certain sulfonamide compounds has shown configurations that facilitate their reactivity and interaction with other molecules, demonstrating how the spatial arrangement of atoms within the molecule influences its properties and reactivity (Singh et al., 2000).
Chemical Reactions and Properties
Sulfonamide compounds can undergo a variety of chemical reactions, including those leading to the formation of complexes with metals or the rearrangement of functional groups. These reactions are often dependent on the specific substituents present in the molecule and can lead to products with different physical and chemical properties. For example, the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) illustrate the compound's ability to form coordination compounds with metals, offering insight into its chemical versatility (Singh et al., 2000).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. X-ray crystallography provides detailed information on the molecular and crystal structure, which is essential for predicting and understanding the physical behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are fundamental to their utility in various chemical contexts. Studies on the reactivity of these compounds with different chemical agents can reveal pathways for new reactions and potential applications. The synthesis of sulfonamide derivatives through reactions such as the Arbuzov rearrangement showcases the chemical versatility and reactivity of these compounds, highlighting their potential in synthetic organic chemistry (Narula et al., 1999).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-13-5-3-12(4-6-13)16(22(2,18)19)11-14(17)15-7-9-21-10-8-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJUQOEFMWUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

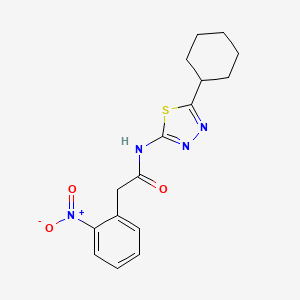
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
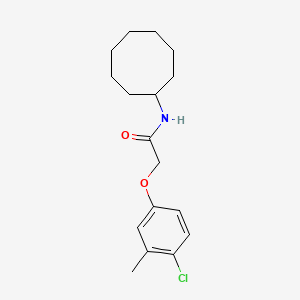
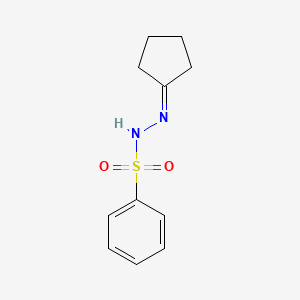
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
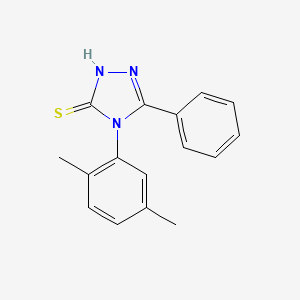
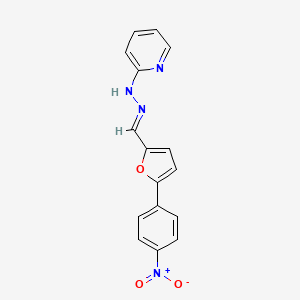

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
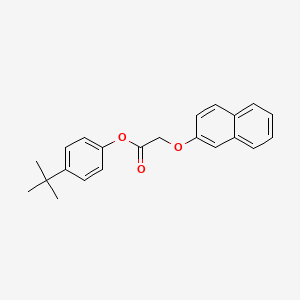
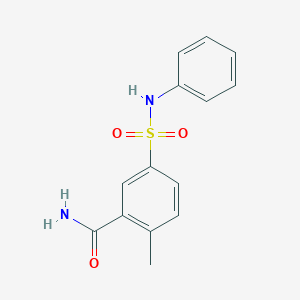
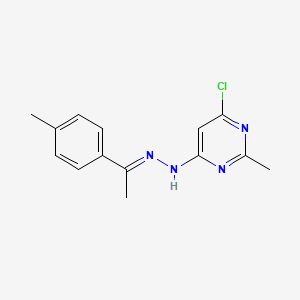
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)